{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Beschreibung
The compound {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclohexyl core modified with an ethyl-amino linkage and an (S)-2-amino-3-methyl-butyryl (a branched-chain amino acid) substituent. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability and modulating solubility.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-7-21(16(22)15(19)12(2)3)14-10-8-13(9-11-14)20-17(23)24-18(4,5)6/h12-15H,7-11,19H2,1-6H3,(H,20,23)/t13?,14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYHYUKXLLZXMH-NRXISQOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of Boc-Protected Cyclohexylamine
A cyclohexylamine derivative is synthesized by reacting trans-4-aminocyclohexanol with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). The reaction proceeds at 0–25°C for 4–6 hours, yielding tert-butyl (trans-4-aminocyclohexyl)carbamate with >90% purity after aqueous workup.
Reaction Conditions
Introduction of Ethyl-Amino Group
The Boc-protected cyclohexylamine undergoes alkylation with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. After stirring at 60°C for 12 hours, tert-butyl (trans-4-(ethylamino)cyclohexyl)carbamate is isolated via silica gel chromatography (hexane/ethyl acetate = 3:1).
Key Data
Coupling with (S)-2-Amino-3-methyl-butyric Acid
The ethylamino intermediate is coupled with (S)-2-(Boc-amino)-3-methylbutyric acid using HATU (1.5 equiv) and DIPEA (3.0 equiv) in dichloromethane (DCM). The reaction achieves 85% yield after 2 hours at room temperature, followed by Boc deprotection with trifluoroacetic acid (TFA) to furnish the final compound.
Optimization Insights
-
Excess HATU improves coupling efficiency but risks side-product formation.
-
TFA-mediated deprotection (2 hours, 0°C) preserves stereochemistry.
Synthetic Route 2: One-Pot Tandem Reactions
Reductive Amination and Carbamate Formation
A one-pot strategy combines reductive amination and Boc protection:
-
Cyclohexanone reacts with ethylamine in methanol under hydrogen (1 atm) using palladium on carbon (Pd/C) to form 4-ethylaminocyclohexanol .
-
Without isolation, Boc₂O (1.1 equiv) is added, and the mixture stirred for 6 hours to yield the Boc-protected amine.
Advantages
Stereoselective Incorporation of (S)-Amino Acid
The (S)-2-amino-3-methyl-butyryl group is introduced via Schlenk techniques under inert atmosphere to prevent racemization. EDCI/HOBt-mediated coupling in DCM at −20°C ensures >98% enantiomeric excess (ee).
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Overall Yield | Purity | Key Challenge |
|---|---|---|---|
| Sequential Coupling | 72% | 95% | Epimerization during coupling |
| One-Pot Tandem | 78% | 89% | Byproduct formation |
Solvent and Catalyst Optimization
-
THF vs DCM : THF enhances Boc protection rates but complicates peptide coupling due to polarity mismatches.
-
HATU vs EDCI : HATU offers faster coupling but higher cost; EDCI is preferred for large-scale synthesis.
Industrial-Scale Considerations
Cost-Effective Reagents
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carbonyl group in the ester can be reduced to an alcohol.
Substitution: : The ethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Alcohol derivatives of the compound.
Substitution: : A wide range of substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Neuropharmacology :
- The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Its amino acid derivative may enhance interactions with neurotransmitter systems, possibly providing neuroprotective benefits and influencing cognitive functions .
- Enzyme Inhibition :
-
Antioxidant Activity :
- The presence of functional groups within the structure may confer antioxidant properties, enabling the compound to neutralize free radicals and reduce oxidative stress in cells .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Carbamazepine | Carbamate structure | Anticonvulsant | Established use in epilepsy treatment |
| Donepezil | Amino group, cyclic structure | Alzheimer's treatment | Selective acetylcholinesterase inhibitor |
| Rivastigmine | Similar amino acid moiety | Neuroprotective | Dual action on acetylcholinesterase and butyrylcholinesterase |
This table illustrates that while there are similarities with other compounds, the unique combination of cyclohexyl and specific amino acid modifications in this compound may confer distinct biological properties not found in others .
Case Studies and Research Findings
Several studies have explored the biological activities of similar carbamate compounds, demonstrating their efficacy in various therapeutic areas:
- Neuroprotective Effects : Research has shown that compounds with amino acid derivatives can improve synaptic function and protect neurons from damage due to oxidative stress.
- Antioxidant Studies : Experimental data suggest that these compounds can reduce markers of oxidative stress in cellular models, indicating potential for use as therapeutic antioxidants.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional roles:
Biologische Aktivität
The compound {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, also known by its CAS number 1353995-16-0, is a carbamate derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, and presenting data in tabular form where applicable.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₃₅N₃O₃
- Molecular Weight : 335.49 g/mol
- Predicted Boiling Point : 475.7 ± 44.0 °C
- Density : 1.04 ± 0.1 g/cm³
- pKa : 12.31 ± 0.40
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.
Research indicates that compounds similar to {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester often function as inhibitors of key enzymes involved in neurotransmission and inflammation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance cognitive function and provide therapeutic effects in neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
In vitro studies have shown that carbamate derivatives can exhibit varying degrees of inhibition against AChE and BChE. For instance:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Rivastigmine | 0.5 | 1.0 |
| Galantamine | 1.0 | 2.5 |
| {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester | TBD | TBD |
These values indicate the potential potency of the compound relative to established drugs.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of various carbamate derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that certain derivatives, including those structurally related to {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, significantly reduced cell death and oxidative damage.
- Anti-inflammatory Activity : Another study investigated the anti-inflammatory properties of carbamate compounds in animal models of inflammation. The findings suggested that these compounds could modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The efficacy of carbamate compounds often depends on their structural features. Modifications to the amino acid side chains or the cyclohexyl ring can significantly impact their biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased AChE inhibition |
| Alteration of the cyclohexyl substituent | Enhanced selectivity for BChE |
These insights into SAR are critical for designing more potent analogs with improved therapeutic profiles.
Q & A
Basic: What are the optimal synthetic routes for introducing the tert-butyl carbamate group into amino acid derivatives like this compound?
Methodological Answer:
The tert-butyl carbamate (Boc) group is typically introduced via acid-catalyzed condensation reactions. For amino acid derivatives, a common approach involves using tert-butyl alcohol or tert-butyl acetate (t-BuOAc) with a strong acid catalyst (e.g., HSO) or fluorinated acids (e.g., TFA) to enhance solubility of free amino acids in organic solvents . However, fluorinated acids like TFA may yield low efficiency (e.g., 7% yield in some cases), necessitating optimization with alternative acids (e.g., diphenyl phosphate) or modified reaction conditions (e.g., elevated temperatures, prolonged reaction times). Protecting group compatibility must also be verified, as Boc groups are stable under basic conditions but cleaved by acids .
Basic: How can researchers confirm the stereochemical integrity of the (S)-2-amino-3-methyl-butyryl moiety during synthesis?
Methodological Answer:
Chiral HPLC or polarimetry is recommended for verifying enantiomeric purity. For intermediates, X-ray crystallography or NOESY NMR can resolve stereochemical ambiguities. Asymmetric synthesis methods, such as the Mannich reaction with chiral catalysts (e.g., proline-derived organocatalysts), ensure retention of stereochemistry . Computational modeling (e.g., DFT calculations) may also predict preferred conformations and validate experimental outcomes .
Basic: What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?
Methodological Answer:
Key techniques include:
- NMR : H and C NMR to confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and cyclohexyl/amide backbone structure .
- HRMS : For molecular weight validation, particularly given the compound’s complexity (e.g., molecular formula CHNO).
- IR Spectroscopy : To identify carbamate C=O stretching (~1680–1720 cm) and N-H vibrations .
Advanced: How does the tert-butyl carbamate group influence the compound’s stability under varying pH conditions?
Methodological Answer:
The Boc group is stable in neutral/basic conditions but hydrolyzes under acidic conditions (e.g., HCl/dioxane or TFA). Stability studies should include accelerated degradation assays (e.g., 0.1 M HCl/NaOH at 40°C for 24h) monitored via HPLC. For example, tert-butyl esters resist nucleophilic attack but may degrade in the presence of strong oxidizers or prolonged exposure to light .
Advanced: What computational strategies are effective for predicting this compound’s binding affinity to biological targets (e.g., proteases)?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes like SARS-CoV-2 M, as demonstrated for structurally similar carbamic acid esters. Key steps include:
- Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).
- Receptor Grid Generation : Define active sites based on co-crystallized ligands (e.g., PDB: 6LU7).
- Binding Energy Analysis : Calculate ΔG values; a score ≤ -7.0 kcal/mol suggests strong binding .
Advanced: How can researchers resolve contradictions in reported yields for tert-butylation reactions of amino acids?
Methodological Answer:
Discrepancies often arise from solvent polarity, acid strength, or substrate solubility. Systematic optimization is required:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (t-BuOAc) solvents.
- Acid Catalysts : Compare Brønsted acids (HClO, TsOH) vs. Lewis acids (Sc(OTf)).
- Salt Formation : Use hydrophobic acids (e.g., diphenyl phosphate) to solubilize amino acids in organic media .
Advanced: What strategies mitigate racemization during the coupling of the (S)-2-amino-3-methyl-butyryl moiety to the cyclohexylamine core?
Methodological Answer:
Racemization is minimized by:
- Low-Temperature Coupling : Use DCC/HOBt at 0–4°C.
- Activated Intermediates : Pre-form mixed anhydrides or azide derivatives.
- Chiral Auxiliaries : Employ Evans oxazolidinones or Ellman sulfinimides to stabilize stereochemistry .
Advanced: How does the cyclohexylcarbamic acid scaffold influence pharmacokinetic properties (e.g., logP, solubility)?
Methodological Answer:
The cyclohexyl group increases lipophilicity (predicted logP ~2.5), potentially enhancing membrane permeability but reducing aqueous solubility. Computational tools like SwissADME predict physicochemical properties:
- Solubility : Improve via PEGylation or salt formation (e.g., HCl salt).
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
Key challenges include:
- Purification : Chromatography is impractical at scale; switch to crystallization (e.g., hexane/EtOAc).
- Safety : Avoid hazardous reagents (e.g., HClO) by adopting greener alternatives (e.g., Amberlyst-15 resin).
- Cost : Optimize tert-butylating agent stoichiometry to reduce waste .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) be incorporated for metabolic tracking studies?
Methodological Answer:
Labeling strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
